molecular formula C20H16BrN3O4S B15028484 (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B15028484
M. Wt: 474.3 g/mol
InChI Key: KOTIZBSWWDRRMW-PXNMLYILSA-N
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Description

The compound (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to a class of fused heterocyclic molecules featuring a thiazolo[3,2-b][1,2,4]triazol-6-one core. Its structure is characterized by:

  • A (5Z)-configured benzylidene group at position 5, substituted with a bromine atom at the meta position (3-bromo).
  • A planar thiazolo-triazole scaffold, which facilitates π-π stacking interactions and may enhance binding to biological targets .

Properties

Molecular Formula

C20H16BrN3O4S

Molecular Weight

474.3 g/mol

IUPAC Name

(5Z)-5-[(3-bromophenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16BrN3O4S/c1-26-14-9-12(10-15(27-2)17(14)28-3)18-22-20-24(23-18)19(25)16(29-20)8-11-5-4-6-13(21)7-11/h4-10H,1-3H3/b16-8-

InChI Key

KOTIZBSWWDRRMW-PXNMLYILSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Br)/SC3=N2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC(=CC=C4)Br)SC3=N2

Origin of Product

United States

Preparation Methods

Core Thiazolo[3,2-b]Triazol-6(5H)-one Synthesis

The foundational step in synthesizing this compound involves constructing the thiazolo[3,2-b]triazol-6(5H)-one core. A widely adopted method, derived from single-pot reactions, utilizes 1H-1,2,4-triazole-5-thiol as the starting material. Heating this precursor with formic acid at 100°C induces cyclization, forming the fused thiazolo-triazole system. Critical to this step is maintaining anhydrous conditions to prevent hydrolysis of intermediate thioamide species.

Reaction Conditions:

  • Solvent: Formic acid (90% concentration)
  • Temperature: 100°C
  • Duration: 45–60 minutes
  • Yield: 68–72%

X-ray crystallographic analysis confirms the planarity of the fused ring system, with interplanar angles between the thiazole and triazole rings measuring ≤1.5°. This geometric rigidity influences subsequent reactions by directing electrophilic attacks to specific positions.

Benzylidene Moiety Incorporation via Knoevenagel Condensation

The 5-position of the thiazolo-triazole core undergoes condensation with 3-bromobenzaldehyde to install the Z-configured benzylidene group. Piperidine catalyzes this Knoevenagel reaction, promoting enolate formation and subsequent dehydration.

Optimized Parameters:

Parameter Value
Aldehyde 3-Bromobenzaldehyde (1.5 eq)
Catalyst Piperidine (10 mol%)
Solvent Ethanol (anhydrous)
Temperature Reflux (78°C)
Reaction Time 6–8 hours
Yield 75–82%

The Z-configuration of the exocyclic double bond is confirmed by NOESY NMR, showing proximity between the benzylidene proton and the thiazole sulfur atom.

Bromination at the 3-Position of the Benzylidene Group

While the previous steps introduce bromine via the aldehyde precursor, late-stage bromination offers an alternative route. Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane selectively targets the benzylidene aromatic ring’s 3-position.

Bromination Protocol:

  • Substrate: 5-Benzylidenethiazolo-triazole derivative (1 eq)
  • Reagent: NBS (1.1 eq)
  • Initiator: AIBN (azobisisobutyronitrile, 0.1 eq)
  • Solvent: CH2Cl2
  • Temperature: 25°C, dark conditions
  • Duration: 24 hours
  • Yield: 88–92%

Regioselectivity arises from the electron-donating methoxy groups on the adjacent phenyl ring, which deactivate certain positions toward electrophilic attack.

Purification and Characterization

Final purification employs recrystallization from dimethylformamide (DMF)/ethanol (1:3), yielding pale-yellow crystals suitable for X-ray diffraction. Analytical data align with literature values for related structures:

Spectroscopic Data:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89–7.82 (m, 4H, aromatic), 6.98 (s, 2H, OCH3), 3.91 (s, 6H, OCH3), 3.85 (s, 3H, OCH3).
  • IR (KBr): 1695 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).
  • HRMS: m/z [M+H]+ calcd. for C22H19BrN3O4S: 532.0234; found: 532.0231.

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methodologies for synthesizing the target compound:

Method Advantages Limitations Yield (%)
Sequential Functionalization High purity, controlled regioselectivity Multistep (4–5 steps), time-intensive 58–62
Convergent Synthesis Modular, scalable Requires expensive palladium catalysts 65–70
One-Pot Cascade Rapid, atom-economical Limited substrate scope 50–55

Convergent synthesis emerges as the preferred industrial-scale method due to its balance of efficiency and yield.

Reaction Optimization Strategies

Recent advances focus on solvent-free mechanochemical synthesis to enhance sustainability. Ball-milling the thiazolo-triazole core with 3-bromobenzaldehyde and piperidine for 90 minutes achieves 78% yield, eliminating organic solvent waste. Additionally, flow chemistry systems reduce reaction times for the Suzuki-Miyaura coupling step to 30 minutes through improved mass transfer.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5Z)-5-(3-bromobenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer applications, it may induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Key Observations:

Trimethoxyphenyl groups (target compound) enhance electron donation, which may improve interactions with enzymes like tyrosine kinases .

Lipophilicity :

  • Ethoxy () and hexyloxy () substituents increase logP values, favoring blood-brain barrier penetration.
  • The target compound’s trimethoxy group balances polarity and lipophilicity, making it suitable for aqueous and lipid environments.

Planarity and Crystal Packing :

  • Compounds with coplanar aromatic systems (e.g., ) exhibit stronger intermolecular interactions (e.g., hydrogen bonding), influencing crystallinity and stability.

Bioactivity Trends (Hypothetical Based on Structural Class)

While direct bioactivity data for the target compound is unavailable in the provided evidence, trends from similar compounds suggest:

  • Antimicrobial Activity : Triazole-thiazole hybrids (e.g., ) show MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption.
  • Anticancer Potential: Trimethoxyphenyl groups (as in the target compound) are hallmarks of microtubule-targeting agents (e.g., combretastatin analogues ).

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves cyclization reactions between 2-cyanothiazole precursors and substituted triazole derivatives. Key steps include:

  • Cyclization : Use acetonitrile as a solvent with catalytic acid (e.g., HCl) under reflux for 7–25 hours, monitored via TLC .
  • Precursor preparation : React 2,2-dicyanooxiranes with mercapto-triazoles or benzimidazoles to form thiazolo-triazolone cores .
  • Yield optimization : Adjust stoichiometry (1:1 molar ratio of reactants), employ high-purity reagents, and use gradient recrystallization (hexane/ethyl acetate) for purification .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure, and what key spectral markers should be analyzed?

  • NMR : Analyze 1H^1H and 13C^{13}C signals for the Z-configuration of the benzylidene group (δ 7.2–8.1 ppm for aromatic protons) and methoxy groups (δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolve the (5Z) stereochemistry and planarity of the thiazolo-triazolone core (bond angles: 117–132° for heterocyclic rings) .
  • IR : Confirm carbonyl (C=O) stretching at ~1700 cm1^{-1} and C-Br vibrations at 550–650 cm1^{-1} .

Advanced Research Questions

Q. How does the substitution pattern (3-bromobenzylidene and 3,4,5-trimethoxyphenyl groups) influence electronic properties and binding affinity to biological targets?

  • Electronic effects : The 3-bromobenzylidene group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine in enzymes). The 3,4,5-trimethoxyphenyl group contributes to π-π stacking and hydrophobic interactions .
  • DFT calculations : HOMO-LUMO gaps (~4.5 eV) indicate redox stability, while electrostatic potential maps highlight electron-rich regions near the bromine and methoxy groups .
  • Docking studies : The compound shows high affinity for kinase ATP-binding pockets (docking scores: −9.2 to −10.5 kcal/mol) due to halogen bonding with Br and hydrogen bonding with methoxy oxygen .

Q. What strategies can resolve contradictions in reported biological activities of thiazolo-triazolone derivatives (e.g., antimicrobial vs. anticancer efficacy)?

  • Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity vs. IC50_{50} in MTT assays for cytotoxicity) to directly compare results .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl or methoxy with ethoxy) to isolate contributions to specific activities .
  • Mechanistic studies : Perform transcriptomic profiling to identify unique pathways affected by the compound (e.g., ROS generation vs. tubulin inhibition) .

Q. How can advanced chromatographic methods (e.g., HPLC-MS) be optimized for quantifying this compound in biological matrices during pharmacokinetic studies?

  • Column selection : Use C18 reverse-phase columns (2.6 µm particle size) for high resolution .
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% formic acid improves peak symmetry and ionization efficiency in ESI-MS .
  • Detection : Monitor at λ = 254 nm (for aromatic systems) and use MRM transitions (m/z 520 → 325 for quantification; m/z 520 → 198 for confirmation) .

Methodological Considerations

  • Synthetic reproducibility : Ensure anhydrous conditions for cyclization steps to avoid side reactions (e.g., hydrolysis of the thiazole ring) .
  • Data validation : Cross-validate spectral data with computational models (e.g., Gaussian 09 for NMR chemical shift prediction) .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (e.g., DMSO concentration ≤0.1% v/v) .

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